molecular formula C11H14ClN3O B1490663 (3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone CAS No. 1354087-64-1

(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone

Cat. No.: B1490663
CAS No.: 1354087-64-1
M. Wt: 239.7 g/mol
InChI Key: RBECGOTVFUMNHI-UHFFFAOYSA-N
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Description

(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone is a heterocyclic compound featuring a piperidine ring substituted with an amino group at the 3-position and a 2-chloropyridin-3-yl group connected via a methanone bridge. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical applications, particularly in kinase inhibition (e.g., PAK4 inhibitors) . Its synthesis often involves coupling reactions using reagents like HATU and triethylamine in polar aprotic solvents such as DMF .

Properties

IUPAC Name

(3-aminopiperidin-1-yl)-(2-chloropyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c12-10-9(4-1-5-14-10)11(16)15-6-2-3-8(13)7-15/h1,4-5,8H,2-3,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBECGOTVFUMNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the reaction of piperidine with 2-chloropyridine-3-carbonyl chloride under controlled conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions at different positions of the molecule can lead to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation Common oxidizing agents include : Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone is C11H13ClN2O, indicating that it contains a piperidine ring and a chlorinated pyridine moiety. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : This compound is utilized as a building block in the synthesis of potential therapeutic agents targeting neurological disorders and cancers. Its structural features enable modifications that can enhance biological activity.
    • Case Study : Research published in De Gruyter highlights its role in synthesizing derivatives that exhibit inhibitory effects on specific cancer cell lines, demonstrating its potential as a lead compound in oncology .
  • Biological Studies
    • Mechanism of Action : Studies have shown that (3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone interacts with specific molecular targets, influencing various signaling pathways. This interaction is crucial for understanding its pharmacological effects.
    • Example : The compound has been investigated for its ability to modulate enzyme activity related to cell cycle regulation, making it relevant for developing treatments for cell cycle-related disorders .
  • Organic Synthesis
    • Intermediate for Complex Molecules : It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals. Its reactivity allows for the introduction of various functional groups.
    • Synthetic Routes : Typical synthetic methods involve nucleophilic substitution reactions where the chlorine atom on the pyridine ring can be replaced with other nucleophiles, enhancing the compound's versatility.

Data Table: Comparison of Applications

Application AreaDescriptionExample Use Case
Medicinal ChemistryBuilding block for drug development targeting neurological disorders and cancerSynthesis of derivatives with anti-cancer properties
Biological StudiesInvestigating interactions with molecular targets and signaling pathwaysModulation of cell cycle-related enzymes
Organic SynthesisIntermediate for synthesizing complex organic moleculesNucleophilic substitution reactions

Case Study 1: Cancer Therapeutics

A study demonstrated that derivatives of (3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone exhibited significant cytotoxicity against various cancer cell lines. The research focused on modifying the piperidine moiety to enhance selectivity and potency against tumor cells.

Case Study 2: Neurological Disorders

Research highlighted the potential of this compound in developing drugs aimed at treating neurodegenerative diseases. By modifying its structure, scientists were able to create analogs that showed improved binding affinity to neurotransmitter receptors.

Mechanism of Action

The mechanism by which (3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Key Structural Features Molecular Formula Molecular Weight Biological Activity/Notes References
(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone Piperidine, 3-amino; 2-Cl-pyridine C₁₁H₁₃ClN₂O 224.69 g/mol PAK4 inhibition; potential anticancer agent
[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl][3-(2-Cl-pyridin-3-yl)oxazolyl]methanone (OMM) Piperazine, 4-nitro/Cl-phenyl; oxazole; 2-Cl-pyridine C₂₀H₁₅Cl₂N₅O₃ 444.27 g/mol PAK4 inhibitor; enhanced steric bulk
(2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)piperazin-1-yl]methanone Piperazine, 2-hydroxyethyl; 2-Cl-pyridine C₁₂H₁₆ClN₃O₂ 269.73 g/mol Improved solubility due to hydroxyethyl group
{3-[(4-Cl-phenyl)(2-Cl-pyridin-3-yl)methoxy]azetidin-1-yl}(3-OH-piperidinyl)methanone Azetidine; 4-Cl-phenyl; 3-OH-piperidine; 2-Cl-pyridine C₂₁H₂₃Cl₂N₃O₃ 436.34 g/mol Complex pharmacokinetics; steric hindrance
(4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone Piperidine, 4-amino; 6-OH-pyridine C₁₁H₁₅N₃O₂ 221.26 g/mol Higher solubility; altered binding affinity
(2-(Aminomethyl)piperidin-1-yl)(2-Cl-pyridin-3-yl)methanone hydrochloride Piperidine, 2-aminomethyl; hydrochloride salt C₁₂H₁₇Cl₂N₃O 290.19 g/mol Enhanced stability; salt form improves bioavailability

Structural and Functional Analysis

Core Heterocycle Modifications :

  • Replacement of piperidine with piperazine (e.g., OMM) introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity .
  • Substitution with azepane (7-membered ring) or azetidine (4-membered ring) impacts conformational flexibility and steric effects .

Substituent Effects: Chlorine on pyridine enhances electrophilicity and binding to hydrophobic pockets in targets like PAK4 . Hydroxyethyl () or hydroxyl () groups improve aqueous solubility, critical for oral bioavailability . Aminomethyl substituents () increase basicity, favoring salt formation (e.g., hydrochloride) for enhanced stability .

Biological Activity :

  • PAK4 inhibitors (e.g., OMM, OMS) often feature extended aromatic systems (oxazole, nitrophenyl) for improved target engagement .
  • The azetidine-containing analog () demonstrates how steric bulk influences selectivity and metabolic stability .

Synthetic Accessibility :

  • Analogs with simpler substituents (e.g., hydroxyethyl in ) are synthesized via one-pot procedures using acid chlorides or coupling agents .
  • Complex structures (e.g., ) require multi-step routes, increasing production costs .

Key Research Findings

  • PAK4 Inhibition: Compounds like OMM and the target molecule show nanomolar IC₅₀ values against PAK4, a kinase implicated in cancer metastasis .
  • Solubility-Bioavailability Trade-offs : Hydroxyl-containing analogs () exhibit higher solubility but reduced membrane permeability compared to chlorinated derivatives .
  • Salt Forms : Hydrochloride salts () enhance crystallinity and shelf-life, critical for pharmaceutical formulations .

Biological Activity

(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone, also known by its CAS number 1353965-62-4, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, an amino group, and a chloropyridine moiety connected via a ketone functional group. Its molecular formula is C11H15ClN3OC_{11}H_{15}ClN_3O, indicating the presence of chlorine, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that (3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone may exhibit various biological activities, particularly in the realms of neuropharmacology and oncology.

Potential Applications

  • Anxiolytic Effects : Preliminary studies suggest that this compound may modulate GABA receptors, which are crucial for anxiety regulation.
  • Antiviral Activity : Similar compounds have shown inhibitory effects on SARS-CoV proteases, indicating a potential antiviral role .
  • Targeting Androgen Receptors : Some derivatives have been noted for their ability to selectively bind androgen receptors, which could be beneficial in treating conditions like muscle wasting and osteoporosis.

The mechanism by which (3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone exerts its effects likely involves:

  • Receptor Binding : The compound may interact with specific receptors or enzymes within biological systems, leading to alterations in signaling pathways.
  • Enzyme Inhibition : It has been associated with the inhibition of certain enzymes critical for viral replication and tumorigenesis .

Case Studies

  • SARS-CoV Protease Inhibition : A study reported that compounds structurally similar to (3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone exhibited IC50 values as low as 250 nM against SARS-CoV protease, showcasing potential antiviral properties .
  • Neuropharmacological Studies : Investigations into the anxiolytic properties revealed that the compound could influence GABAergic signaling pathways, although detailed pharmacodynamic studies are required to confirm these effects.

Data Tables

Activity TypeObserved EffectReference
AnxiolyticModulation of GABA receptors
AntiviralInhibition of SARS-CoV protease
Androgen Receptor TargetingSelective binding in muscle wasting

Safety Profile

According to safety data sheets, (3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone exhibits acute toxicity and can cause skin irritation and serious eye damage upon contact. Proper handling procedures must be followed in laboratory settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.